molecular formula C6H9F2N B8240137 3,3-Difluoro-6-azabicyclo[3.1.1]heptane

3,3-Difluoro-6-azabicyclo[3.1.1]heptane

Cat. No.: B8240137
M. Wt: 133.14 g/mol
InChI Key: KYUJBBQBXHBPQL-UHFFFAOYSA-N
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Description

3,3-Difluoro-6-azabicyclo[3.1.1]heptane (CAS: 1878904-30-3) is a bicyclic amine featuring a fused bicyclo[3.1.1]heptane scaffold with two fluorine atoms at the 3-position and a nitrogen atom at the 6-position . This compound is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure and the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and modulate physicochemical properties. Its trifluoroacetate salt form is commonly utilized in drug discovery for improved solubility and handling .

Properties

IUPAC Name

3,3-difluoro-6-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)2-4-1-5(3-6)9-4/h4-5,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUJBBQBXHBPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural Analogues in the 3-Azabicyclo[3.1.1]heptane Family

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
  • Structure : Contains a benzyl group at the 3-position and a ketone at the 6-position.
  • Applications : A versatile intermediate for synthesizing bioactive molecules, such as Compound 10 (3-benzyl-6-endo-hydroxy-6-exo-trifluoromethyl-3-azabicyclo[3.1.1]heptane hydrochloride), which exhibits high thermal stability (m.p. >220°C) .
  • Key Differences : The absence of fluorine substituents and presence of a ketone group reduce its metabolic stability compared to the difluoro analog.
6-endo-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol
  • Structure : Features a hydroxyl group at the 6-endo position and a benzyl group at the 3-position.
  • Properties : Density = 1.184 g/cm³; predicted boiling point = 337.8°C .
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
  • Structure : Incorporates a second nitrogen atom at the 6-position.

Heteroatom-Modified Bicyclic Systems

6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
  • Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane.
  • Properties : The oxygen atom alters ring strain and electronic properties, leading to distinct reactivity patterns. This compound was synthesized with 97.5% purity via multistep reactions involving mesylation and amine coupling .
  • Comparison : Replacement of CH₂ with oxygen reduces lipophilicity, impacting membrane permeability relative to nitrogen- or carbon-only analogs.
Azabicyclo[3.2.0]heptane Derivatives
  • Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Features : The [3.2.0] ring system introduces different conformational constraints, influencing pharmacokinetic profiles .

Fluorinated Derivatives

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
  • Structure : Contains a trifluoromethyl group at the 6-position.
  • Comparison : Unlike 3,3-difluoro substitution, the trifluoromethyl group may increase metabolic stability but reduce solubility due to greater hydrophobicity.
6,6-Difluoro-3-azabicyclo[3.1.1]heptane
  • Structure : Features two fluorine atoms at the 6-position.
  • Relevance : The geminal difluoro substitution at the bridgehead position alters ring puckering and electronic distribution, which can modulate receptor interactions .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Applications
3,3-Difluoro-6-azabicyclo[3.1.1]heptane C₆H₈F₂N 147.13 3,3-diF, 6-aza Stable as trifluoroacetate salt Drug discovery intermediates
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one C₁₃H₁₃NO 199.25 3-benzyl, 6-keto N/A Medicinal chemistry building block
6-endo-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol C₁₃H₁₇NO 203.28 3-benzyl, 6-OH Density: 1.184 g/cm³ Synthetic intermediate
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol C₇H₉F₃NO 196.15 6-CF₃, 6-OH N/A Potential CNS-targeting agents

Pharmacological and Industrial Relevance

  • Drug Discovery : Fluorinated bicyclic amines are prioritized for their ability to balance lipophilicity and metabolic stability. For example, 3,3-difluoro derivatives are explored in protease inhibitors and GPCR modulators .
  • Material Science : Rigid bicyclic frameworks serve as chiral ligands in asymmetric catalysis .

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